molecular formula C15H10O8 B15388282 5,6-Dihydroxy-2-(2',4',6'-trihydroxyphenyl)benzofuran-3-carboxylic acid CAS No. 100288-12-8

5,6-Dihydroxy-2-(2',4',6'-trihydroxyphenyl)benzofuran-3-carboxylic acid

Cat. No.: B15388282
CAS No.: 100288-12-8
M. Wt: 318.23 g/mol
InChI Key: OYMZVRJQIIYPTP-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-2-(2',4',6'-trihydroxyphenyl)benzofuran-3-carboxylic acid (hereafter referred to as Norwedelic acid) is a benzofuran-derived phenolic compound isolated from Wedelia chinensis, a medicinal plant used in traditional systems for hepatoprotective and anti-inflammatory applications . Its structure comprises a benzofuran core substituted with hydroxyl groups at positions 5 and 6, a carboxylic acid group at position 3, and a 2',4',6'-trihydroxyphenyl moiety at position 2 (IUPAC name confirmed in Lipid Maps database: LMPK12160052) . Norwedelic acid is structurally analogous to wedelolactone, a lactone derivative of 5,6-dihydroxy-2-(2',6'-dihydroxy-4'-methoxyphenyl)benzofuran-3-carboxylic acid, but differs in the absence of lactonization and the presence of an additional hydroxyl group on the phenyl ring .

Properties

CAS No.

100288-12-8

Molecular Formula

C15H10O8

Molecular Weight

318.23 g/mol

IUPAC Name

5,6-dihydroxy-2-(2,4,6-trihydroxyphenyl)-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C15H10O8/c16-5-1-9(19)13(10(20)2-5)14-12(15(21)22)6-3-7(17)8(18)4-11(6)23-14/h1-4,16-20H,(H,21,22)

InChI Key

OYMZVRJQIIYPTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C2=C(C3=CC(=C(C=C3O2)O)O)C(=O)O)O)O

Origin of Product

United States

Biological Activity

5,6-Dihydroxy-2-(2',4',6'-trihydroxyphenyl)benzofuran-3-carboxylic acid, also known as norwedelic acid, is a polyphenolic compound primarily derived from various plant sources, including Sphagneticola calendulacea and Wedelia acapulcensis . This article explores its biological activities, including antioxidant properties, anti-inflammatory effects, and potential applications in pharmacology.

  • Molecular Formula : C₁₅H₁₀O₈
  • Molecular Weight : 318.235 g/mol
  • CAS Number : 100288-12-8
  • IUPAC Name : 5,6-dihydroxy-2-(2,4,6-trihydroxyphenyl)-1-benzofuran-3-carboxylic acid

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage.

  • Mechanism : The compound's phenolic structure allows it to donate hydrogen atoms to free radicals, effectively neutralizing them.
  • Study Findings : In vitro studies have shown that this compound can reduce oxidative stress markers in cellular models .

2. Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activities, making it a candidate for therapeutic applications in inflammatory diseases.

  • Mechanism : It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Case Study : A study demonstrated that treatment with this compound reduced inflammation in animal models of arthritis by decreasing the levels of TNF-alpha and IL-6 .

3. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.

  • Mechanism : Its action may involve disrupting microbial cell membranes or inhibiting metabolic pathways.
  • Research Findings : Laboratory tests have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Comparative Biological Activity Table

Biological ActivityMechanism of ActionReference
AntioxidantHydrogen donation to free radicals
Anti-inflammatoryInhibition of COX and LOX
AntimicrobialDisruption of cell membranes

Potential Applications in Pharmacology

Given its diverse biological activities, this compound holds promise for development into pharmaceutical agents. Its antioxidant and anti-inflammatory properties may be particularly beneficial for conditions such as:

  • Cardiovascular diseases
  • Neurodegenerative disorders
  • Chronic inflammatory diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Norwedelic acid is highlighted through comparisons with benzofuran derivatives, phenolic acids, and related plant metabolites (Table 1).

Table 1: Comparative Analysis of Norwedelic Acid and Structurally Related Compounds

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Biological Activities Source
Norwedelic acid 5,6-dihydroxy-2-(2',4',6'-trihydroxyphenyl)benzofuran-3-carboxylic acid C₁₅H₁₀O₈ 318.04 Antioxidant, hepatoprotective, anti-inflammatory Wedelia chinensis
Sophorafuran A 2-(2,4-dihydroxy-3-methoxyphenyl)-5,6-methylenedioxybenzofuran C₁₆H₁₂O₆ 300.06 Antifungal, antimicrobial Sophora species
Parvifuran 5-hydroxy-6-methoxy-3-methyl-2-phenylbenzofuran C₁₆H₁₄O₃ 254.09 Cytotoxic, antitumor Parvifuran species
Wedelolactone Lactone of 5,6-dihydroxy-2-(2',6'-dihydroxy-4'-methoxyphenyl)benzofuran-3-carboxylic acid C₁₆H₁₂O₇ 316.06 Estrogenic, anti-hepatotoxic Wedelia chinensis
Caffeic acid 3,4-dihydroxybenzeneacrylic acid C₉H₈O₄ 180.04 Antioxidant, anti-inflammatory Ubiquitous in plants

Structural and Functional Differences

  • Norwedelic Acid vs. Wedelolactone: Norwedelic acid retains a free carboxylic acid group, enhancing its solubility in polar solvents compared to wedelolactone’s lactone form.
  • Norwedelic Acid vs. Sophorafuran A/Parvifuran: Unlike Sophorafuran A (methylenedioxy and methoxy substituents) and Parvifuran (methyl and methoxy groups), Norwedelic acid lacks methoxy groups but features a higher density of hydroxyl groups. This difference likely contributes to its superior antioxidant capacity, as hydroxyl groups are critical for radical scavenging .
  • Norwedelic Acid vs. Caffeic Acid: While both compounds exhibit antioxidant properties, Norwedelic acid’s benzofuran scaffold and extended conjugation system confer greater stability and potency in neutralizing reactive oxygen species (ROS) compared to caffeic acid’s simpler phenylpropanoid structure .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationBF₃·Et₂O, CH₂Cl₂, 0°C → rt65–78
DeprotectionH₂, Pd/C, MeOH/THF85–92
HydroxylationDDQ, H₂O/CH₃CN, 40°C70

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assigns aromatic proton environments and confirms substitution patterns. For example, the 2',4',6'-trihydroxyphenyl group exhibits distinct singlet peaks for equivalent protons .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M-H]⁻ ion for the carboxylic acid moiety).
  • IR Spectroscopy : Identifies hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) stretches.
  • X-ray Crystallography (if crystals are obtainable): Resolves absolute configuration and hydrogen-bonding networks .

Basic: What preliminary biological screening assays are recommended for this compound?

Answer:
While direct studies on this compound are limited, structurally analogous benzofurans exhibit antioxidant , antimicrobial , and anticancer activities. Recommended assays:

  • DPPH/ABTS Radical Scavenging : To evaluate antioxidant potential (common for polyphenols).
  • MTT Assay : Screen against cancer cell lines (e.g., HeLa, MCF-7) and normal cells for selectivity.
  • MIC Determination : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

Note: Ensure proper solubility by using DMSO/PBS mixtures and include positive controls (e.g., ascorbic acid for antioxidants) .

Advanced: How can reaction yields be improved during the synthesis of polyhydroxylated benzofurans?

Answer:
Yield optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.
  • Protecting Group Tuning : Replace benzyl with tert-butyldimethylsilyl (TBS) groups for milder deprotection.
  • In Situ Monitoring : Use TLC/HPLC to track intermediate formation and adjust stoichiometry dynamically.

For example, replacing Cl⁻ with AcO⁻ in Pd-catalyzed hydrogenolysis increased deprotection yields from 75% to 92% in related compounds .

Advanced: How to address discrepancies in NMR data between experimental and computational predictions?

Answer:
Discrepancies often arise from solvent effects , tautomerism , or impurity overlap . Mitigation steps:

Solvent Standardization : Use deuterated DMSO or CD₃OD for consistent peak referencing.

DFT Calculations : Compare experimental chemical shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set).

HPLC-PDA Purification : Eliminate impurities causing signal splitting.

In one study, computational modeling resolved a 0.3 ppm deviation in the carbonyl carbon signal by identifying a keto-enol equilibrium .

Advanced: What structure-activity relationship (SAR) strategies enhance bioactivity?

Answer:
Key SAR modifications:

  • Hydroxyl Group Positioning : The 5,6-dihydroxy motif is critical for metal chelation (e.g., Fe³⁺), enhancing antioxidant activity.
  • Carboxylic Acid Functionalization : Amidation or esterification can improve membrane permeability.
  • Trihydroxyphenyl Substitution : Fluorination at the 4'-position in analogous compounds increased anticancer potency by 40% .

Q. Table 2: SAR Modifications and Bioactivity

ModificationObserved EffectReference
Methylation of 5-OHReduced antioxidant activity
Ethyl ester derivativeEnhanced cytotoxicity (IC₅₀ ↓ 2.5-fold)

Advanced: How to validate purity and stability for long-term storage?

Answer:

  • HPLC-DAD/MS : Confirm >95% purity and detect degradation products (e.g., decarboxylation).
  • Accelerated Stability Studies : Store at 4°C (short-term) or -80°C (long-term) under argon. Lyophilization in amber vials prevents photodegradation.
  • Karl Fischer Titration : Monitor moisture content (<0.1% for hygroscopic samples) .

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